Cas no 934690-54-7 (Methyl 3-(4-cyanophenoxy)benzoate)

Methyl 3-(4-cyanophenoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(4-Cyanophenoxy)Benzoate
- Benzoic acid, 3-(4-cyanophenoxy)-, methyl ester
- Methyl 3-(4-cyanophenoxy)benzoate
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- MDL: MFCD11040483
- インチ: 1S/C15H11NO3/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9H,1H3
- InChIKey: JXLPEDHBTCUYLT-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=CC(OC2=CC=C(C#N)C=C2)=C1
じっけんとくせい
- 色と性状: White to Yellow Solid
Methyl 3-(4-cyanophenoxy)benzoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
Methyl 3-(4-cyanophenoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M343678-500mg |
Methyl 3-(4-Cyanophenoxy)benzoate |
934690-54-7 | 500mg |
$ 800.00 | 2023-09-06 | ||
TRC | M343678-1g |
Methyl 3-(4-Cyanophenoxy)benzoate |
934690-54-7 | 1g |
$ 1240.00 | 2022-06-03 | ||
AstaTech | AR3191-1/G |
METHYL 3-(4-CYANOPHENOXY)BENZOATE |
934690-54-7 | 95% | 1g |
$495 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD443589-1g |
Methyl 3-(4-cyanophenoxy)benzoate |
934690-54-7 | 95% | 1g |
¥3493.0 | 2024-04-17 | |
1PlusChem | 1P00II3N-250mg |
Methyl 3-(4-cyanophenoxy)benzoate |
934690-54-7 | 95% | 250mg |
$365.00 | 2025-03-01 | |
1PlusChem | 1P00II3N-1g |
Methyl 3-(4-cyanophenoxy)benzoate |
934690-54-7 | 95% | 1g |
$1047.00 | 2025-03-01 | |
Ambeed | A113789-1g |
Methyl 3-(4-cyanophenoxy)benzoate |
934690-54-7 | 95% | 1g |
$494.0 | 2024-04-16 | |
AstaTech | AR3191-0.1/G |
METHYL 3-(4-CYANOPHENOXY)BENZOATE |
934690-54-7 | 95% | 0.1g |
$105 | 2023-09-15 | |
1PlusChem | 1P00II3N-100mg |
Methyl 3-(4-cyanophenoxy)benzoate |
934690-54-7 | 95% | 100mg |
$194.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243140-100mg |
Methyl3-(4-cyanophenoxy)benzoate |
934690-54-7 | 95% | 100mg |
¥1058.00 | 2024-04-24 |
Methyl 3-(4-cyanophenoxy)benzoate 関連文献
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2. Book reviews
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Methyl 3-(4-cyanophenoxy)benzoateに関する追加情報
Methyl 3-(4-cyanophenoxy)benzoate (CAS No. 934690-54-7): A Comprehensive Overview in Modern Chemical Biology
Methyl 3-(4-cyanophenoxy)benzoate, identified by its unique chemical identifier CAS No. 934690-54-7, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in various biological and chemical processes. The detailed exploration of this compound not only sheds light on its molecular properties but also underscores its relevance in contemporary scientific investigations.
The structural composition of Methyl 3-(4-cyanophenoxy)benzoate is a testament to the ingenuity of synthetic chemistry. The presence of a benzoate moiety linked to a phenoxy group, further substituted with a cyano group at the para position, endows the molecule with distinct physicochemical properties. These features make it a valuable candidate for studying interactions within biological systems, particularly in the context of enzyme inhibition and receptor binding.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Methyl 3-(4-cyanophenoxy)benzoate fits seamlessly into this category, offering a versatile scaffold for medicinal chemists to explore. Its ability to modulate biological pathways makes it an attractive molecule for further investigation, especially in the context of chronic diseases where targeted interventions are crucial.
In vitro studies have begun to unravel the pharmacological potential of Methyl 3-(4-cyanophenoxy)benzoate. Initial research suggests that this compound exhibits promising activity against certain enzymes and receptors implicated in metabolic disorders. The cyano group, in particular, has been identified as a key pharmacophore that contributes to its binding affinity and specificity. This observation aligns with broader trends in drug design, where functional groups are strategically incorporated to enhance molecular interactions.
The synthesis of Methyl 3-(4-cyanophenoxy)benzoate involves multi-step organic reactions that showcase the precision and complexity of modern synthetic methodologies. Key steps include the formation of the benzoate ester, followed by nucleophilic substitution reactions to introduce the phenoxy and cyano groups. These synthetic routes highlight the compound's accessibility while maintaining high purity standards essential for biological studies.
From a computational chemistry perspective, Methyl 3-(4-cyanophenoxy)benzoate has been subjected to extensive molecular modeling studies. These simulations have provided insights into its binding mode with target proteins, aiding in the rational design of derivatives with enhanced efficacy. The integration of experimental data with computational predictions has become increasingly vital in optimizing lead compounds for clinical development.
The role of Methyl 3-(4-cyanophenoxy)benzoate in interdisciplinary research is also noteworthy. Its applications extend beyond traditional pharmacology into areas such as agrochemicals and material science. The compound's structural motifs are reminiscent of natural products that have inspired numerous synthetic pathways, underscoring its versatility as a building block for innovative research.
Future directions in the study of Methyl 3-(4-cyanophenoxy)benzoate include exploring its derivatives and analogs for improved pharmacokinetic profiles. By modifying functional groups or introducing additional substituents, researchers aim to enhance bioavailability and reduce potential side effects. Such modifications are critical for translating preclinical findings into viable therapeutic options for patients.
The regulatory landscape surrounding novel compounds like Methyl 3-(4-cyanophenoxy)benzoate is another important consideration. Compliance with international standards ensures that research is conducted ethically and responsibly, safeguarding both human health and environmental safety. Collaborative efforts between academia and industry are essential to navigate these regulatory pathways effectively.
In conclusion, Methyl 3-(4-cyanophenoxy)benzoate (CAS No. 934690-54-7) exemplifies the intersection of chemistry and biology in addressing complex scientific challenges. Its unique structure, coupled with promising preclinical data, positions it as a compound worthy of continued investigation. As research progresses, this molecule is likely to contribute significantly to advancements in drug discovery and related fields.
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